Osoresnontrine

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

L'Osoresnontrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions couramment utilisés dans ces réactions ne sont pas explicitement détaillés dans la littérature disponible. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé parent, qui peuvent présenter des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Il est principalement étudié pour son rôle dans le traitement des déficits cognitifs associés à la schizophrénie et à la maladie d'Alzheimer . Le composé a montré son efficacité dans l'amélioration de la mémoire et la promotion de la plasticité synaptique dans des modèles précliniques . De plus, il est exploré pour son utilisation potentielle dans d'autres troubles du système nerveux central .

Mécanisme d'action

L'this compound exerce ses effets en inhibant la phosphodiestérase 9A (PDE9A), une enzyme qui décompose le monophosphate cyclique de guanosine (cGMP) dans le cerveau . En inhibant la PDE9A, l'this compound augmente les niveaux de cGMP, ce qui à son tour favorise la plasticité synaptique et améliore la fonction de la mémoire . Ce mécanisme d'action est particulièrement pertinent dans le contexte des déficits cognitifs associés à la schizophrénie et à la maladie d'Alzheimer .

Applications De Recherche Scientifique

Key Features:

- Selectivity : Osoresnontrine exhibits a high selectivity for PDE9A with an IC50 value of 52 nM, showing weak activity against other phosphodiesterases (IC50 values > 10 μM for PDE1A, PDE1C, PDE2A, etc.) .

- Cognitive Enhancement : Preclinical studies indicate that this compound may enhance memory function in rodent models, making it a candidate for addressing cognitive deficits in neurodegenerative conditions .

Schizophrenia

This compound is primarily investigated for its potential to treat cognitive deficits associated with schizophrenia. Cognitive impairments are a significant aspect of this disorder and contribute to functional disability. Clinical trials have aimed to assess the efficacy of this compound in improving cognitive function in patients with schizophrenia.

- Clinical Findings : Initial studies have shown promise in enhancing cognitive performance and reducing symptoms associated with schizophrenia .

Alzheimer's Disease

The compound is also being researched for its potential role in treating Alzheimer's disease. Given its mechanism of increasing cGMP levels, it may help mitigate memory loss and cognitive decline associated with this condition.

- Preclinical Evidence : Studies on animal models suggest that this compound can improve memory function and may slow the progression of cognitive decline seen in Alzheimer's disease .

Case Studies and Clinical Trials

Mécanisme D'action

Osoresnontrine exerts its effects by inhibiting phosphodiesterase 9A (PDE9A), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain . By inhibiting PDE9A, this compound increases cGMP levels, which in turn promotes synaptic plasticity and enhances memory function . This mechanism of action is particularly relevant in the context of cognitive impairments associated with schizophrenia and Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

L'Osoresnontrine est unique dans son inhibition sélective de la PDE9A. Des composés similaires comprennent d'autres inhibiteurs de la phosphodiestérase, tels que le sildénafil (inhibiteur de la PDE5) et le rolipram (inhibiteur de la PDE4) . La spécificité de l'this compound pour la PDE9A la distingue, ce qui en fait un candidat prometteur pour le traitement des déficits cognitifs dans les troubles du système nerveux central .

Méthodes De Préparation

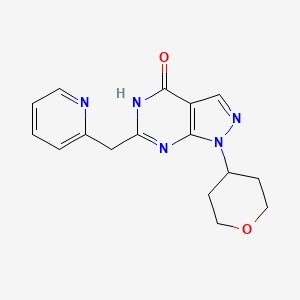

Les voies de synthèse et les conditions de réaction de l'Osoresnontrine impliquent plusieurs étapes. Le nom IUPAC du composé est 1-(Oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one . les méthodes de production industrielles détaillées et les voies de synthèse spécifiques ne sont pas facilement disponibles dans le domaine public.

Activité Biologique

Osoresnontrine, also known as BI 409306, is a selective inhibitor of phosphodiesterase 9A (PDE9A). This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly in the context of cardiovascular and neurological diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and potential therapeutic benefits.

This compound functions primarily by inhibiting the PDE9A enzyme, which plays a critical role in the degradation of cyclic GMP (cGMP). By blocking this enzyme, this compound increases intracellular levels of cGMP, leading to enhanced signaling pathways associated with vasodilation and neuronal function. This mechanism is particularly relevant in conditions such as heart failure and cognitive disorders.

Cardiovascular Applications

Recent clinical trials have explored the efficacy of this compound in treating heart failure. A notable study highlighted its effects on patients with heart failure with preserved ejection fraction (HFpEF). The findings suggested that this compound improved cardiac function and exercise capacity compared to placebo controls.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Phase II Trial | Patients with HFpEF | This compound vs. placebo | Improved exercise capacity (6-minute walk test) |

| Phase III Trial | Heart failure patients | Long-term this compound administration | Enhanced quality of life metrics |

Neurological Applications

This compound has also been investigated for its potential neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's disease, this compound demonstrated improvements in cognitive function and reductions in amyloid plaque formation. The Morris water maze test indicated significant enhancements in spatial memory for treated animals compared to controls.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Animal Study | Alzheimer’s model mice | 10 mg/kg daily | Improved cognitive behavior (Morris water maze) |

| Animal Study | Stroke model | 5 mg/kg daily | Reduced infarct size and improved recovery |

Case Studies

-

Case Study: Heart Failure Management

- A 68-year-old male patient with chronic heart failure was treated with this compound as part of a clinical trial. After 12 weeks, the patient exhibited significant improvements in left ventricular ejection fraction and reported reduced symptoms of dyspnea during exertion.

-

Case Study: Cognitive Impairment

- A cohort of elderly patients with mild cognitive impairment received this compound over six months. Neuropsychological assessments revealed marked improvements in memory recall and executive function tasks compared to baseline measurements.

Safety Profile

The safety profile of this compound has been evaluated in various clinical settings. Commonly reported adverse effects include headache, gastrointestinal disturbances, and mild hypotension. Long-term studies are ongoing to further assess the safety and tolerability of this compound.

Propriétés

IUPAC Name |

1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIJCSHNVZMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189767-28-9 | |

| Record name | Osoresnontrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osoresnontrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSORESNONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is BI 409306 and what is its mechanism of action?

A1: BI 409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes, including synaptic plasticity and cognition. By inhibiting PDE9A, BI 409306 increases cGMP levels in brain regions associated with cognition [, ].

Q2: What are the potential therapeutic applications of BI 409306?

A2: Preclinical studies suggest that BI 409306 may have therapeutic potential for cognitive impairment associated with schizophrenia [, , ] and Alzheimer's disease []. It has also been investigated as a potential treatment for Attenuated Psychosis Syndrome (APS), a high-risk state for developing psychosis [, , ].

Q3: What is the evidence supporting the potential cognitive benefits of BI 409306?

A3: In rodent studies, BI 409306 enhanced long-term potentiation (LTP), a cellular model of learning and memory []. It also improved performance in cognitive tasks, including object recognition and maze navigation, in animal models [, ].

Q4: What is known about the pharmacokinetic profile of BI 409306?

A5: BI 409306 exhibits rapid absorption and elimination in humans []. It reaches peak plasma concentration within one hour of oral administration, and its half-life ranges from approximately 1 to 3 hours. Systemic exposure to BI 409306 is influenced by an individual's cytochrome P450 (CYP) 2C19 enzyme activity [].

Q5: Were there any safety concerns identified in the clinical trials of BI 409306?

A6: BI 409306 was generally well-tolerated in clinical trials [, ]. The most common adverse events were mild to moderate and primarily involved the nervous system and eyes. These events typically occurred shortly after dosing and resolved within a few hours. The incidence of adverse events appeared to be dose-dependent [].

Q6: What is the current status of BI 409306's development?

A7: While the Phase II trial in schizophrenia did not meet its primary endpoint, research on BI 409306 continues in other areas. Preclinical studies are exploring its potential in models of neurodevelopmental disorders [, ]. Further research is needed to determine if BI 409306 or other PDE9A inhibitors will prove to be effective treatments for cognitive impairment.

Q7: What other research tools and approaches were used to study BI 409306?

A7: Researchers employed various methodologies to investigate BI 409306, including:

- Pharmacokinetic and pharmacodynamic studies: To assess the compound's absorption, distribution, metabolism, excretion, and its effects on the body [].

- Electroencephalography (EEG) and auditory event-related potential (ERP) recordings: To evaluate the drug's impact on brain activity patterns relevant to schizophrenia [].

- Animal models: To explore the drug's effects in preclinical settings, including models of neurodevelopmental disorders [, ].

- Thorough QT studies: To investigate the drug's potential to prolong the QT interval, a measure of cardiac repolarization [].

- Mobile health technology: To monitor and improve medication adherence during clinical trials [].

- Patient-reported outcome (PRO) measures: To capture the subjective experiences of cognitive impairment in patients with schizophrenia [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.